Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a benzo[d][1,3]dioxole (piperonyl) moiety, a p-tolyl group, and an ethyl ester. The dihydropyridazine scaffold is known for its bioactivity in medicinal chemistry, particularly in enzyme inhibition and anticancer applications . The benzo[d][1,3]dioxole group enhances lipophilicity and may influence binding to aromatic receptors, while the p-tolyl substituent contributes to steric and electronic modulation . The ethyl ester group improves solubility and serves as a synthetic handle for further functionalization .
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-28-22(27)21-17(23-12-15-6-9-18-19(10-15)30-13-29-18)11-20(26)25(24-21)16-7-4-14(2)5-8-16/h4-11,23H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRQOLWCMHAUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922068-29-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 407.4 g/mol. It features a unique structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, including cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs.
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial cytochrome c release.
- Cell Cycle Arrest : It may cause cell cycle arrest at the S phase, thereby inhibiting cancer cell proliferation.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing an IC50 value ranging from 2.0 µM to 5.0 µM against MCF-7 breast cancer cells. This suggests a moderate to potent cytotoxic effect compared to conventional chemotherapeutics.
Antimicrobial Activity
In vitro assays have shown that this compound possesses antimicrobial properties against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics like ciprofloxacin and ketoconazole.
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases. Experimental models have indicated a reduction in inflammatory markers following treatment with this compound.
Research Findings and Case Studies
A variety of studies have been conducted to explore the biological activity of this compound:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with dihydropyridazine structures can exhibit significant anticancer properties. Studies have shown that derivatives of this class can inhibit cell proliferation in various cancer cell lines. For instance, the compound's ability to disrupt key signaling pathways involved in cancer progression is under investigation. Molecular docking studies suggest that it may bind effectively to target proteins associated with tumor growth .
Antimicrobial Properties
The presence of the benzo[d][1,3]dioxole moiety in the compound enhances its potential as an antimicrobial agent. This functional group has been associated with increased activity against bacterial strains and fungi. Preliminary studies indicate that derivatives of this compound could serve as effective treatments for infections caused by resistant strains of bacteria .
Calcium Channel Modulation
Research has identified that certain derivatives of compounds similar to ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can selectively inhibit T-type calcium channels (Cav3.2). This modulation is crucial for developing treatments for conditions like epilepsy and chronic pain, where calcium channel activity plays a significant role .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs sharing pyridazine, pyrazole, or benzodioxole motifs.
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffold Differences: The target compound’s dihydropyridazine core is distinct from pyrazole (e.g., ) or thieno-pyridazine hybrids (e.g., ). Thieno-pyridazine derivatives (e.g., ) introduce sulfur atoms, which may alter redox properties or metabolic stability.
Substituent Impact :
- The benzo[d][1,3]dioxole group in the target compound shares structural similarity with 2,3-dihydrobenzo[b][1,4]dioxin in , but the latter’s fused dioxane ring may confer greater conformational rigidity.
- Fluorinated analogs (e.g., ) demonstrate enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity.
Synthetic Routes :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
